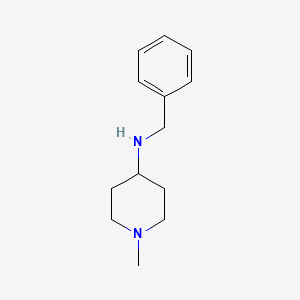

N-benzyl-1-methylpiperidin-4-amine

Description

Properties

IUPAC Name |

N-benzyl-1-methylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c1-15-9-7-13(8-10-15)14-11-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMXNLSUDHVDJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development

N-benzyl-1-methylpiperidin-4-amine serves as a precursor in the synthesis of several pharmaceutical compounds targeting the central nervous system. Its derivatives are being investigated for their potential as:

- Analgesics : Compounds derived from this structure have shown promise in pain management.

- Antipsychotics : Due to its interaction with neurotransmitter systems, it is being explored for treating schizophrenia and related disorders.

- Antidepressants : The compound's ability to modulate serotonin and dopamine receptors positions it as a candidate for mood disorder treatments.

Case Study: Influenza Virus Inhibition

Research has identified N-benzyl-4,4-disubstituted piperidines, including derivatives of this compound, as effective inhibitors of the H1N1 influenza virus. These compounds demonstrated a novel mechanism of action by interacting with the hemagglutinin fusion peptide, which is critical for viral entry into host cells. This study highlights the compound's potential in antiviral drug development .

Biological Research

Structure-Activity Relationship Studies

In biological research, this compound is utilized to explore structure-activity relationships (SAR) of piperidine derivatives. This research aids in understanding how structural modifications affect biological activity and receptor interactions. The compound serves as a model to study interactions with various neurotransmitter systems, providing insights into drug design strategies .

Industrial Applications

Chemical Synthesis

The compound is valuable in organic synthesis as an intermediate for producing specialty chemicals and agrochemicals. Its versatile structure allows chemists to modify it for various applications, making it a crucial building block in synthetic chemistry.

Data Table: Summary of Applications

Comparison with Similar Compounds

Structural Features and Molecular Properties

The table below summarizes key structural differences and molecular properties of N-benzyl-1-methylpiperidin-4-amine and related compounds:

Physicochemical Properties

- Lipophilicity : The presence of methoxy or trifluoroethoxy groups (e.g., ) increases lipophilicity, enhancing blood-brain barrier penetration.

- Solubility: this compound is sparingly soluble in water but soluble in organic solvents (e.g., dichloromethane, ethanol) . Derivatives like 1-benzyl-4-(methoxymethyl)-N-phenylpiperidin-4-amine may exhibit improved aqueous solubility due to polar methoxymethyl substituents .

Q & A

Q. What are the key synthetic routes for N-benzyl-1-methylpiperidin-4-amine, and how can purity be optimized during synthesis?

this compound is typically synthesized via alkylation or reductive amination of piperidine derivatives. For example, alkylation of 4-aminopiperidine with benzyl halides under alkaline conditions is a common approach. To optimize purity, reaction parameters such as temperature (reflux conditions), stoichiometric ratios, and purification techniques (e.g., column chromatography with chloroform:methanol eluents) are critical. Post-synthesis crystallization using solvents like 2-propanol can further enhance purity .

Q. Which analytical techniques are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with characteristic signals for the benzyl group (δ 7.24–7.40 ppm aromatic protons) and piperidine ring protons (δ 1.81–3.78 ppm). Gas chromatography-mass spectrometry (GC/MS) provides molecular weight validation (e.g., observed m/z 380 for related derivatives) and purity assessment. High-performance liquid chromatography (HPLC) with UV detection at 249–296 nm is also effective for quantifying impurities .

Q. What safety precautions are necessary when handling this compound?

Use personal protective equipment (PPE), including nitrile gloves, lab coats, and P95 respirators, to avoid inhalation or skin contact. Work in a fume hood to minimize exposure to vapors. Waste should be segregated and disposed of via certified hazardous waste services. Avoid aqueous drainage due to potential environmental toxicity .

Advanced Research Questions

Q. How can synthetic yields of this compound derivatives be improved in multi-step reactions?

Yield optimization requires careful control of intermediates. For example, in the synthesis of N-(1-benzyl)-4-methoxycarbonyl-4-piperidinyl N-phenylpropanamide, a 79.9% yield was achieved by using propionic anhydride under argon atmosphere and reflux conditions. Key factors include inert gas purging to prevent oxidation, stoichiometric excess of reagents (1.5–2.0 eq.), and efficient purification via acid-base extraction followed by column chromatography .

Q. How should researchers resolve contradictions in pharmacological data for N-benzylpiperidine analogs?

Discrepancies in receptor-binding assays (e.g., opioid receptor affinity) may arise from stereochemical variations or impurities. For instance, 4-anilino-1-benzylpiperidine, a fentanyl-related impurity, shows divergent activity profiles compared to its parent compound. To address this, validate compound stereochemistry using chiral HPLC and cross-reference data with certified reference standards (e.g., Cayman Chemical’s Item No. 20086) .

Q. What methodologies are recommended for studying the metabolic stability of this compound in pharmacokinetic assays?

Use liver microsome assays (human or rodent) to evaluate cytochrome P450-mediated metabolism. Monitor metabolites via liquid chromatography-tandem mass spectrometry (LC-MS/MS). The trifluoromethyl group in related compounds enhances metabolic stability by reducing oxidative degradation, suggesting structural analogs could be prioritized for in vivo studies .

Q. How can N-benzylpiperidine derivatives be leveraged to investigate histamine or opioid receptor interactions?

Radioligand binding assays (e.g., using ³H-labeled antagonists) are effective for quantifying receptor affinity. For dual H1/H4 histamine receptor ligands, functional assays (e.g., calcium flux or cAMP modulation) can elucidate signaling pathways. Note that N-benzyl substitutions influence steric hindrance and binding pocket accessibility, as seen in fentanyl analog studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.